1,2,4-Triazole, 4-(4-chlorobenzylidenamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazole, 4-(4-chlorobenzylidenamino)- is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a 4-chlorobenzylidenamino group attached to the triazole ring. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields of research and industry .
Vorbereitungsmethoden
The synthesis of 1,2,4-Triazole, 4-(4-chlorobenzylidenamino)- can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 4-amino-1,2,4-triazole under appropriate conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base. The resulting product is then purified through recrystallization or chromatography .
Industrial production methods for triazoles often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
1,2,4-Triazole, 4-(4-chlorobenzylidenamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazole, 4-(4-chlorobenzylidenamino)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound exhibits various pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Industry: Triazoles are used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazole, 4-(4-chlorobenzylidenamino)- involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase, glucosamine-6-phosphate synthase, and dihydrofolate reductase. These enzymes play crucial roles in bacterial and cellular processes, and their inhibition can lead to antimicrobial and anticancer effects . The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole, 4-(4-chlorobenzylidenamino)- can be compared with other similar compounds, such as:
1,2,3-Triazole: Another isomer of triazole with different nitrogen atom arrangements.
4-((4-methyl benzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol: A derivative with a pyrazole ring, showing significant inhibitory potential against enzymes like α-glucosidase.
3,5-Ditetrazolyl-1,2,4-triazole: A triheterocyclic compound with applications in materials science due to its electron-transport and hole-blocking properties.
The uniqueness of 1,2,4-Triazole, 4-(4-chlorobenzylidenamino)- lies in its specific structure and the presence of the 4-chlorobenzylidenamino group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H7ClN4 |
---|---|
Molekulargewicht |
206.63 g/mol |
IUPAC-Name |
(E)-1-(4-chlorophenyl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C9H7ClN4/c10-9-3-1-8(2-4-9)5-13-14-6-11-12-7-14/h1-7H/b13-5+ |
InChI-Schlüssel |
QFLVUSRWTQWZLK-WLRTZDKTSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/N2C=NN=C2)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C=NN2C=NN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.